molecular formula C15H16O3S B12878315 3-((5-Methylfuran-2-yl)thio)propyl benzoate

3-((5-Methylfuran-2-yl)thio)propyl benzoate

Cat. No.: B12878315
M. Wt: 276.4 g/mol
InChI Key: OFJSMGRDOSSBEN-UHFFFAOYSA-N
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Description

3-((5-Methylfuran-2-yl)thio)propyl benzoate is an organic compound that features a benzoate ester linked to a 5-methylfuran-2-yl thioether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Methylfuran-2-yl)thio)propyl benzoate typically involves the reaction of 5-methylfuran-2-thiol with 3-bromopropyl benzoate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the thiol group attacks the bromopropyl benzoate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-((5-Methylfuran-2-yl)thio)propyl benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

3-((5-Methylfuran-2-yl)thio)propyl benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((5-Methylfuran-2-yl)thio)propyl benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and ester groups can participate in various biochemical reactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-Methylfuran-2-yl)thio)propyl acetate
  • 3-((5-Methylfuran-2-yl)thio)propyl butyrate
  • 3-((5-Methylfuran-2-yl)thio)propyl phenylacetate

Comparison

Compared to similar compounds, 3-((5-Methylfuran-2-yl)thio)propyl benzoate may exhibit unique properties due to the presence of the benzoate ester group. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other related compounds.

Properties

Molecular Formula

C15H16O3S

Molecular Weight

276.4 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)sulfanylpropyl benzoate

InChI

InChI=1S/C15H16O3S/c1-12-8-9-14(18-12)19-11-5-10-17-15(16)13-6-3-2-4-7-13/h2-4,6-9H,5,10-11H2,1H3

InChI Key

OFJSMGRDOSSBEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)SCCCOC(=O)C2=CC=CC=C2

Origin of Product

United States

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